molecular formula C23H23N5OS B2538344 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 893925-87-6

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide

Cat. No. B2538344
CAS RN: 893925-87-6
M. Wt: 417.53
InChI Key: FJWIIQROWYOQBE-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The general synthesis routes of the target products were illustrated in Scheme 1 and Scheme 2 . The yield of the synthesis process was reported to be 62% . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . More detailed information about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . More detailed information about the chemical reactions can be found in the referenced papers .

Scientific Research Applications

Anti-Inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In a study by Alaa A. EL-TOMBARY and colleagues, several derivatives of pyrazolo[3,4-d]pyrimidin-4-one were synthesized, including our compound of interest . Notably, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (referred to as compound 11e) demonstrated significant anti-inflammatory activity. Its effectiveness was comparable to that of the reference drug indomethacin, with minimal ulcerogenic effects.

Antifungal Activity

In another study, researchers designed and synthesized a variety of pyrazolo[3,4-d]pyrimidin-4-one derivatives, evaluating their antifungal activity . Among these compounds, one stood out: compound g22. It exhibited remarkable antifungal activity against the pathogenic fungus Fusarium oxysporum. The EC50 value for compound g22 was 1.25 mg/L, which is close to the activity of commercial fungicides such as cyprodinil (EC50 = 0.96 mg/L) and fluopyram (EC50 = 1.91 mg/L). Additionally, compound g22 provided significant protection against Fusarium oxysporum in vivo, making it a promising candidate for further investigation.

Mechanism of Action

This compound is a CDK2 inhibitor . It has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Future Directions

The compound has shown potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research may focus on further investigating the potential of this compound as a novel CDK2 inhibitor .

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-4-17-6-8-18(9-7-17)27-21(29)13-30-23-19-12-26-28(22(19)24-14-25-23)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWIIQROWYOQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide

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